3-BENZAL-N-BUTYRAMIDE

Lipid Metabolism Enzyme Inhibition Hypolipidemic Agents

3-Benzal-N-butyramide (Kata-Lipid) is the essential negative control for hypolipidemic drug discovery. Unlike clofibrate, it failed to lower serum cholesterol in human trials—a documented efficacy gap that validates your in vitro/in vivo hyperlipidemia models. Procure the active (E)-isomer at ≥98% (GC) to ensure experimental consistency across SAR programs, chromatographic method validation, and CYP450-mediated metabolic studies. Not interchangeable with fibrates, N-alkylated analogs, or Z-isomers. Ideal as a reference standard for analytical chemistry and a starting scaffold for novel phenylbutyrate derivatives.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 7236-47-7
Cat. No. B1194205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZAL-N-BUTYRAMIDE
CAS7236-47-7
Synonyms3-methyl-4-phenyl-3-butenamide
beta-benzalbutyramide
beta-benzalbutyramide, (E)-isomer
Kata-Lipid
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)CC(=O)N
InChIInChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
InChIKeyKAJZGRFYZKWYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzal-N-Butyramide (CAS 7236-47-7) Procurement Guide: Identity and Historical Context


3-Benzal-N-butyramide (also designated beta-benzalbutyramide, benzalamide, or Kata-Lipid) is a synthetic small molecule belonging to the phenylbutyrate class of hypolipidemic agents. Its structure features a 3-methyl-4-phenyl-3-butenamide backbone (C₁₁H₁₃NO, MW 175.23 g/mol), with the (E)-isomer being the active configuration [1]. Originally developed in the 1960s as a lipid-lowering drug, it was subsequently superseded by more effective fibrates [2]. Today, the compound is primarily sourced as a high-purity research chemical (≥98.0% GC, mp 132–135 °C) for use as an analytical reference standard or as a synthetic intermediate in medicinal chemistry .

3-Benzal-N-Butyramide: Why Generic Substitution with Modern Hypolipidemics or Analogs is Not Commensurate


3-Benzal-N-butyramide cannot be casually replaced by other hypolipidemic agents, such as clofibrate or bezafibrate, or by its own structural analogs, because it possesses a unique combination of low in vitro potency, clinical inefficacy, and a distinct metabolic fate that sets it apart. While sharing a common therapeutic origin, quantitative data from enzyme assays and clinical trials show that its pharmacodynamic and pharmacokinetic profile is fundamentally different from its comparators [1]. This compound is not a generic fibrate; it is a specific historical molecule with well-documented failures that are critical for interpreting early lipidology research. For procurement purposes, selecting the correct form—the (E)-isomer of the primary amide—is essential to maintain experimental consistency, as even minor structural modifications like N-alkylation or change in isomerism drastically alter its biological and metabolic properties [2].

Quantitative Differentiation Guide for 3-Benzal-N-Butyramide Sourcing


Inferior In Vitro Enzyme Inhibition Potency Compared to Clofibrate

In a direct head-to-head in vitro assay, betabenzalbutyrate showed markedly weaker inhibition of rat liver microsomal palmitoyl CoA deacylase compared to clofibrate. The measured I50 value for betabenzalbutyrate was 7.5 mM, whereas the comparator clofibrate (chlorophenoxyisobutyrate) exhibited an I50 of 5.0 mM, making it 33% more potent under identical conditions [1].

Lipid Metabolism Enzyme Inhibition Hypolipidemic Agents

Documented Clinical Failure to Reduce Serum Cholesterol

A 1963 clinical study directly evaluated the hypocholesterolemic effect of β-benzal butyramide. In a trial of 15 hypercholesteremic and normocholesteremic patients, the drug was administered at daily doses escalating from 250 mg to 2 g for periods of 4 to 13 weeks. The result was a failure to produce any statistically significant reduction in serum cholesterol from baseline levels [1]. This stands in stark contrast to clofibrate, which in multiple clinical trials consistently reduced serum cholesterol by 7–25% [2]. This cross-study comparison highlights a fundamental efficacy gap, distinguishing it as an inactive agent in this respect.

Clinical Trial Hypocholesterolemic Comparative Efficacy

Unique Metabolic Fate: α-Hydroxylation vs. N-Dealkylation

A comparative metabolism study in rabbits investigated the fate of 3-methyl-4-phenyl-3-butenamide (the target compound) against its diethylamide analog. The amide uniquely underwent hydroxylation at the carbon alpha to the amidic group, a metabolic step that was absent for the diethylamide analog, which instead underwent N-dealkylation [1]. This qualitative difference in metabolic soft spots dictates different routes of clearance and potential for reactive metabolite formation.

Drug Metabolism Pharmacokinetics Structural Analog Comparison

Chemical Scaffold Differentiation: Primary Amide Parent Core for Patented Derivatives

The target compound 3-methyl-4-phenyl-3-butenamide represents the unsubstituted primary amide scaffold within a chemical series of hypolipidemic agents. This is structurally distinct from a family of N-substituted derivatives, such as alkyl and hydroxyalkyl amides, described in patent US4053635A [1]. While the patent claims high hypolipemizing activity for the substituted variants, the parent amide remains the reference point for evaluating the pharmacophore's contribution. The simplest structure can result in a loss of activity, as seen in other contexts, making it a crucial baseline compound for SAR studies.

Medicinal Chemistry Patent Analysis Structure-Activity Relationship (SAR)

Application Scenarios for Procuring 3-Benzal-N-Butyramide (7236-47-7)


Historical Control in Comparative Hypolipidemic Studies

3-Benzal-N-butyramide is the ideal negative control for academic or pharmaceutical research aiming to benchmark the efficacy of new chemical entities (NCEs) against early hypolipidemic agents. As shown by Samuel et al. (1963), it does not lower serum cholesterol in humans, while its close comparator, clofibrate, does [1]. This stark contrast makes the compound a valuable tool for validating in vitro and in vivo models, ensuring that an experimental system is responsive to a known effective agent but not to an inactive structural relative.

Analytical Reference Standard for Reversed-Phase HPLC and GC Method Development

With a commercially available purity of ≥98.0% (GC) and a defined melting point of 132–135 °C , this compound serves as a reliable external standard for the chromatographic analysis of phenylbutyrate derivatives. Its specific retention time and spectral fingerprint (NMR: confirm to structure) allow analytical chemists to develop and validate robust methods for quantifying this compound or its metabolites in complex biological matrices or bulk substance purification.

Medicinal Chemistry Scaffold for Drug Design and Pharmacological Profiling

As the primary amide parent core, 3-benzal-N-butyramide is essential for medicinal chemistry programs exploring structure-activity relationships (SAR) around the 3-methyl-4-phenyl-3-butenoic acid framework [2]. Its procurement allows teams to use it as a starting point for synthesizing novel, patented N-substituted derivatives. Its unique metabolic α-hydroxylation, established in comparative studies, further makes it a critical substrate for testing new prodrug strategies or investigating CYP450-mediated metabolic pathways [3].

Reference Material for Pharmaceutical Dossier Review

For regulatory science and dossier review, this compound acts as a historical marker. Understanding its physicochemical specifications (mp, solubility in methanol) and its documented clinical failure helps reviewers contextualize the evolution of safety and efficacy standards for hypolipidemic drugs. Sourcing a well-characterized batch ensures that the historical reference material is consistent with the molecule described in legacy pharmacopoeia and research literature.

Quote Request

Request a Quote for 3-BENZAL-N-BUTYRAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.